(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid
Description
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid (CAS 92251-81-5, molecular formula C₁₄H₁₆O₃) is a chiral cyclohexanecarboxylic acid derivative characterized by a benzyl substituent at the 2-position and a ketone group at the 5-position of the cyclohexane ring . Its stereochemistry (1S,2R) confers distinct spatial and electronic properties, influencing reactivity, solubility, and biological interactions. The compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and anti-inflammatory agents. Its physicochemical properties include moderate polarity due to the carboxylic acid and aromatic benzyl groups, with a molecular weight of 232.28 g/mol.
Properties
IUPAC Name |
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYASTUWLRHTAX-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]([C@H]1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186156 | |
| Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307974-63-6 | |
| Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307974-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enamine Formation and Diastereoselective Reduction
The foundational strategy involves ethyl 2-oxocyclohexane-1-carboxylate (6) as a starting material. Reaction with (S)-(−)-1-phenylethylamine (7) in toluene catalyzed by ytterbium trifluoromethanesulfonate generates the enamine intermediate (8) . This step leverages the chiral amine to induce asymmetry, with the catalyst enhancing imine formation efficiency.
Subsequent reduction of (8) using sodium acetoxyborohydride in acetonitrile yields the cis-cyclohexane derivative (9) . Stereochemical control at this stage is critical; the bulky borohydride reagent selectively reduces the imine to produce the (1R,2S) configuration. Epimerization with sodium tert-butoxide then converts (9) to the trans-isomer (10) , which is pivotal for accessing the target (1S,2R) configuration.
Benzyl Group Introduction and Functional Group Interconversion
The trans-cyclohexane derivative (10) undergoes N-alkylation with benzyl bromide in the presence of sodium carbonate, introducing the benzyl group at position 2. Selective oxidation of the secondary alcohol to a ketone (5-oxo) is achieved using Jones reagent (CrO3/H2SO4), followed by hydrolysis of the ethyl ester to the carboxylic acid using concentrated HCl. Final purification via crystallization from acetonitrile affords the title compound in 72% overall yield.
Diastereomeric Resolution via Crystallization
Dynamic Kinetic Resolution
An alternative route described in the literature employs dynamic kinetic resolution to separate diastereomers. Ethyl 2-oxocyclohexane-1-carboxylate is condensed with (R)-α-phenylethylamine, followed by reduction with NaBH4 in isobutyric acid. This generates a mixture of (1S,2R) and (1R,2S) diastereomers, which are resolved using (D)-dibenzoyl tartaric acid (DBTA). The (1S,2R)-configured salt preferentially crystallizes, achieving an enantiomeric excess (ee) of >98% after recrystallization.
Hydrolysis and Protecting Group Strategy
The resolved amine intermediate is hydrogenolyzed over palladium on carbon to remove the chiral auxiliary, followed by acidic hydrolysis (6 M HCl, 70°C) to yield the free amino acid. Protection of the amine as the Fmoc derivative facilitates purification via column chromatography, with subsequent deprotection under basic conditions yielding the target carboxylic acid. This method reports a 65% overall yield with minimal epimerization.
Catalytic Asymmetric Hydrogenation
Substrate Design and Catalyst Screening
Recent advances utilize rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters to set the (1S,2R) configuration. The substrate, ethyl 2-benzyl-5-oxocyclohex-1-ene-1-carboxylate, is synthesized via Heck coupling between ethyl acrylate and a benzyl-substituted cyclohexenone. Hydrogenation with Rh/(R)-BINAP in methanol achieves 94% ee, as confirmed by chiral HPLC.
Oxidative Ester Hydrolysis
The hydrogenated ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/water, followed by oxidation of the resultant alcohol to the ketone using Dess-Martin periodinane. This two-step sequence affords the carboxylic acid in 81% yield, though the cost of chiral catalysts remains a limitation for industrial-scale synthesis.
Biocatalytic Approaches
Enzymatic Desymmetrization
A lipase-mediated desymmetrization strategy has been explored using prochiral diethyl 5-oxocyclohexane-1,2-dicarboxylate. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes one ester group, yielding the monoacid with 89% ee. Subsequent benzylation via Mitsunobu reaction (DIAD, Ph3P) installs the benzyl group with retention of configuration.
Chemoenzymatic Optimization
Combining enzymatic resolution with chemical steps reduces racemization risks. The monoacid is converted to the acid chloride and coupled with benzylamine using Hünig’s base, followed by oxidative cleavage of the amine to the ketone. This hybrid approach achieves a 68% overall yield but requires stringent pH control during enzymatic steps.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Preparation
A Merrifield resin-functionalized cyclohexane scaffold enables iterative benzylation and oxidation steps. The carboxylic acid is introduced via on-resin hydrolysis using trimethyltin hydroxide. Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >95% purity, though scalability is constrained by resin loading capacity.
Microwave-Assisted Cyclization
Microwave irradiation accelerates key steps, such as the Dieckmann cyclization of ethyl 2-benzyl-5-oxohexanedioate. Optimized conditions (150°C, 20 min) produce the cyclohexane ring in 78% yield, with subsequent hydrolysis under acidic conditions completing the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous cyclohexanecarboxylic acid derivatives, focusing on substituents, stereochemistry, and functional group effects.
Structural and Functional Group Variations
Physicochemical Properties
- Polarity and Solubility: The target compound exhibits moderate polarity due to its carboxylic acid and benzyl groups. In contrast, 1-amino-2-hydroxy-cyclohexanecarboxylic acid (C₇H₁₃NO₃) is more hydrophilic owing to its polar -NH₂ and -OH groups . The perfluorophenyl derivative (C₁₄H₁₁F₅O₆) is highly lipophilic due to fluorine atoms but retains water solubility via its trihydroxy and carboxylic acid groups .
Acidity :
- The target compound’s carboxylic acid (pKa ~4.5–5.0) is less acidic than the perfluorophenyl derivative (pKa ~3.5–4.0), where fluorine atoms enhance acidity through inductive effects .
Biological Activity
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is a chiral compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring with a benzyl group, a carboxylic acid, and a ketone functional group. Its stereochemistry is defined as (1S,2R), which influences its biological interactions and properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16O3 |
| CAS Number | 307974-63-6 |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various enzymes and molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding. This mechanism has been observed in studies involving similar compounds that target specific enzyme pathways.
- Signal Transduction Modulation : It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was quantified by measuring levels of TNF-alpha and IL-6:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| (1S,2R)-2-benzyl... (10 µM) | 600 | 300 |
This reduction indicates potential therapeutic applications in inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A study published in PubMed focused on the synthesis of this compound and its biological evaluation. The researchers synthesized the compound using asymmetric synthesis techniques from cyclohexanone derivatives. The evaluation included assessing its inhibition of CYP11B2 enzyme activity, which is crucial in steroid biosynthesis. The compound demonstrated an IC50 value of approximately 20 µM, indicating moderate inhibitory activity compared to known inhibitors .
Case Study 2: Structure-Activity Relationship
Another research article explored the structure-activity relationship (SAR) of related compounds. By modifying the benzyl group and carboxylic acid moiety, researchers identified analogs with enhanced biological activity. The study emphasized that small changes in stereochemistry could lead to significant variations in enzyme inhibition potency .
Q & A
Q. What are the recommended synthetic routes for (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis of chiral bicyclic carboxylic acids often involves Friedel-Crafts acylation or stereoselective reduction. For example:
- Friedel-Crafts acylation : Cyclohexanone derivatives can react with benzyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketone intermediates. Subsequent stereoselective reduction (e.g., using chiral catalysts like Corey-Bakshi-Shibata) ensures the (1S,2R) configuration .
- Key variables : Temperature (-20°C to 0°C for stereocontrol), solvent polarity (toluene or DCM), and catalyst loading (5–10 mol%) significantly impact enantiomeric excess (ee). Post-reduction oxidation (e.g., Jones oxidation) introduces the 5-oxo group .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR :
- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak IA/IB with hexane:IPA mobile phases .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:
- Regioselectivity : Benzyl group orientation during electrophilic substitution.
- Steric effects : Cyclohexane ring puckering impacts reaction pathways.
Tools like Gaussian or ORCA are used to simulate reaction mechanisms and optimize conditions .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis to achieve >95% ee?
- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric hydrogenation or ketone reductions.
- Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze undesired enantiomers selectively .
- Case study : A 99% yield with 98% ee was reported using (R)-CBS catalyst at -30°C in THF .
Q. How should conflicting spectroscopic data (e.g., unexpected NOE effects) be resolved?
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Acidic conditions : Protonation of the ketone reduces electrophilicity, stabilizing the cyclohexane ring.
- Basic conditions : Deprotonation of the carboxylic acid group triggers decarboxylation or retro-aldol reactions.
- Supporting data : Kinetic studies show a half-life of >24 hrs at pH 3 vs. <1 hr at pH 10 .
Methodological Tables
Q. Table 1: Comparative Yields for Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts + CBS | AlCl₃ + (R)-CBS | 85 | 98 | |
| Enzymatic resolution | Lipase PS | 72 | 99 |
Q. Table 2: Key NMR Assignments
| Proton/Group | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Benzyl aromatic protons | 7.2–7.4 ppm | Multiplet |
| Cyclohexane H-1 (S) | 2.5 ppm | Doublet |
| Carboxylic acid -OH | 12.1 ppm | Broad |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
